(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Description
Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S4/c12-9-8(6-7-2-1-4-17-7)18-10(16)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWACYNFILNEKKP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of its biological activity, supported by recent studies and findings.
Chemical Structure and Properties
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the thiophenyl group and the sulfonic acid moiety enhances its solubility and biological interactions.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazolidinone structures have shown dose-dependent antiproliferative effects on various cancer cell lines. Notably, derivatives synthesized from thiazolidinone frameworks have been reported to induce apoptosis in human leukemia cell lines through mechanisms involving cell cycle arrest and DNA fragmentation .
Key Findings:
- A study identified specific derivatives that displayed potent cytotoxicity against human leukemia cells, emphasizing the role of electron-donating groups in enhancing anticancer activity .
- The compound's structure allows it to interact with critical cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has also been explored. These compounds are known to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer .
Research Insights:
- Compounds similar to This compound have shown significant antioxidant activity through various assays, including DPPH radical scavenging and ferric reducing antioxidant power tests .
- The antioxidant properties are attributed to their ability to donate electrons and stabilize free radicals, thus protecting cells from oxidative damage.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and proliferation .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on human pulmonary malignant cells (A549). Results indicated that certain derivatives exhibited higher selectivity towards cancerous cells compared to normal fibroblasts, suggesting a favorable therapeutic index .
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| 5e | 12 | 5.0 |
| 5f | 15 | 4.5 |
| Control | 30 | 1.0 |
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of synthesized thiazolidinones using various assays. The results demonstrated that some compounds significantly reduced oxidative stress markers in vitro.
| Compound | DPPH Scavenging (%) | FRAP (µM FeSO4) |
|---|---|---|
| 3g | 85 | 150 |
| 3h | 78 | 130 |
| Control | 50 | 70 |
Scientific Research Applications
Biological Activities
Research indicates that compounds related to thiazolidinones, including (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid, exhibit a range of biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, modifications to the thiazolidinone structure have been shown to enhance antiproliferative effects against various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC₅₀ values indicating effective dose-dependent responses .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives have been explored extensively. The presence of specific substituents can enhance their ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies show that certain derivatives can significantly reduce lipid peroxidation levels, indicating strong antioxidant capabilities .
Antimicrobial Activity
Thiazolidinone compounds have also demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonic Acid Group
The ethanesulfonic acid moiety undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying solubility or introducing functional groups:
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Ethanesulfonic acid group | NaOH (1M), 60°C, 4 hrs | Sodium sulfonate salt | |
| Ethanesulfonic acid group | SOCl₂, reflux, 6 hrs | Sulfonyl chloride intermediate |
The sulfonyl chloride intermediate serves as a precursor for amide couplings or esterifications, enhancing pharmacological properties through structural diversification.
Cycloaddition Reactions
The thiophen-2-ylmethylene group participates in [4+2] Diels-Alder reactions, leveraging its conjugated π-system:
These reactions preserve the thiazolidinone core while introducing steric and electronic modifications that influence bioactivity .
Oxidation of the Thiophene Ring
The thiophene moiety undergoes selective oxidation to modulate electronic properties:
Oxidation at the sulfur atom alters polarity and redox potential, impacting interactions with biological targets .
Knoevenagel Condensation
The exocyclic methylene group reacts with aldehydes to form extended conjugated systems:
This reaction expands π-conjugation, improving binding to enzymatic pockets through hydrophobic/π-π interactions .
Thiol-Disulfide Exchange
The 2-thioxo group participates in redox-mediated disulfide bond formation:
| Reactant | Conditions | Product | Functional Role |
|-----------------------------|--------------------------------|------------------------------------|
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thiazolidinone Derivatives
Key structural variations among thiazolidinone analogs include substituents on the arylidene group, the presence of sulfonic acid or ester groups, and stereochemical configurations (E/Z). Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Effects :
- The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to methoxyphenyl () or chlorophenyl (CAS 311785-26-9) groups .
- The ethanesulfonic acid moiety increases hydrophilicity, contrasting with the lipophilic methyl ester in metsulfuron methyl ester .
Functional Group Contributions: Sulfonic acid vs. acetic acid (CAS 311785-26-9): Sulfonic acid’s strong electron-withdrawing nature could alter electronic density in the thiazolidinone ring, affecting reactivity or target interactions .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid?
- Methodological Answer : Synthesis typically involves condensation of thiosemicarbazide derivatives with appropriate aldehydes or ketones in polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux. Sodium acetate (0.02 mol) in acetic acid is used to catalyze cyclization, with reaction progress monitored via thin-layer chromatography (TLC). Yields are optimized at reflux temperatures (80–100°C) for 2–3 hours . Purification often involves recrystallization from DMF-acetic acid mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation employs a multi-technique approach:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm for thiophene) and sulfonic acid protons (broad singlet at δ 10–12 ppm).
- Chromatography-mass spectrometry (LC-MS) for molecular ion ([M+H]⁺) verification .
Q. What are the recommended purification strategies for intermediates and final products?
- Methodological Answer :
- Recrystallization : Use solvent pairs like DMF-ethanol or acetic acid-water to isolate high-purity crystals .
- Column chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (3:7) for intermediates with multiple functional groups .
- Acid-base extraction : Leverage the sulfonic acid group’s solubility in alkaline aqueous solutions (pH >10) for selective isolation .
Advanced Research Questions
Q. How can computational modeling guide the analysis of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, enzymes). Focus on the thiophene and thioxothiazolidinone moieties as key pharmacophores .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to explain reactivity trends, such as nucleophilic attack at the methylene carbon .
- MD simulations : Assess stability in biological membranes using GROMACS, emphasizing sulfonic acid group solvation .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response profiling : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
- Metabolic stability assays : Use liver microsomes (human/rat) to evaluate if rapid degradation underlies inconsistent IC₅₀ values .
- Orthogonal assays : Validate enzyme inhibition via fluorescence-based and radiometric assays to rule out assay-specific artifacts .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer :
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Salt formation : Synthesize sodium or potassium salts by reacting the sulfonic acid group with NaOH/KOH in ethanol, improving water solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) via thin-film hydration to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
